Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan is a synthetic peptide composed of five amino acids: glycine, D-alanine, D-phenylalanine, D-phenylalanine, and D-tryptophan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (glycine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (D-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for D-phenylalanine, D-phenylalanine, and D-tryptophan.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Peptide bonds can be reduced, although this is less common.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and context in which the peptide is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-D-phenylalanyl-L-alanyl-L-aspartic acid: Another synthetic peptide with different amino acid composition.
Glycyl-L-phenylalanyl-L-phenylalanine: A similar peptide with L-phenylalanine instead of D-phenylalanine.
Uniqueness
Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan is unique due to its specific sequence of D-amino acids, which can confer different properties compared to peptides composed of L-amino acids. This uniqueness can affect its stability, binding affinity, and biological activity.
Eigenschaften
CAS-Nummer |
644997-02-4 |
---|---|
Molekularformel |
C34H38N6O6 |
Molekulargewicht |
626.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C34H38N6O6/c1-21(37-30(41)19-35)31(42)38-27(16-22-10-4-2-5-11-22)32(43)39-28(17-23-12-6-3-7-13-23)33(44)40-29(34(45)46)18-24-20-36-26-15-9-8-14-25(24)26/h2-15,20-21,27-29,36H,16-19,35H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46)/t21-,27-,28-,29-/m1/s1 |
InChI-Schlüssel |
DNEXVMVPTGTOLI-MQTVTHGDSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.